molecular formula C17H26BNO3 B596854 N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-82-6

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B596854
M. Wt: 303.209
InChI Key: GQNHZIVQTMQPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .


Synthesis Analysis

The synthesis of this compound involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular formula of this compound is C9H19BO3 . The InChI key is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . The SMILES string is CC©OB1OC©©C©©O1 .


Chemical Reactions Analysis

This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.409 (lit.) . The boiling point is 73 °C/15 mmHg (lit.) and the density is 0.912 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent to borylate arenes . Borylation is a process that introduces a boron atom into a molecule and is a crucial step in many organic synthesis reactions.
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : This compound can be used to prepare fluorenylborolane , a useful intermediate in organic synthesis.
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : This compound can be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer backbone is composed of alternating single and double bonds. They have applications in organic electronics and optoelectronics.
  • Preparation of Isopropenylboronic Acid Pinacol Ester

    • Field : Organic Chemistry
    • Application : This compound can be used to prepare isopropenylboronic acid pinacol ester , a useful intermediate in organic synthesis.
  • Synthesis of 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole , a useful intermediate in organic synthesis.
  • Preparation of Isopropoxyboronic Acid Pinacol Ester

    • Field : Organic Chemistry
    • Application : This compound can be used to prepare isopropoxyboronic acid pinacol ester , a useful intermediate in organic synthesis.

Safety And Hazards

This compound is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the victim to fresh air .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex molecules, given its ability to borylate arenes and prepare fluorenylborolane . It could also be used in the synthesis of intermediates for generating conjugated copolymers , which have potential applications in the field of materials science.

properties

IUPAC Name

N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNHZIVQTMQPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682279
Record name N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

1256359-82-6
Record name N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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